
Oxazole, 4,5-dihydro-4-phenyl-2-(2-thienylmethyl)-, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazole, 4,5-dihydro-4-phenyl-2-(2-thienylmethyl)-, ®- is a chiral compound belonging to the oxazole family. This compound is characterized by its unique structure, which includes a phenyl group and a thienylmethyl group attached to the oxazole ring. The ®-configuration indicates the specific spatial arrangement of the substituents around the chiral center, which can significantly influence the compound’s chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 4,5-dihydro-4-phenyl-2-(2-thienylmethyl)-, ®- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a thienylmethyl ketone in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like trifluoroacetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as solvent recycling and the minimization of hazardous reagents, can be employed to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Oxazole, 4,5-dihydro-4-phenyl-2-(2-thienylmethyl)-, ®- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: The phenyl and thienylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydro-oxazole derivatives. Substitution reactions can result in a variety of functionalized oxazole compounds.
Wissenschaftliche Forschungsanwendungen
Oxazole, 4,5-dihydro-4-phenyl-2-(2-thienylmethyl)-, ®- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Oxazole, 4,5-dihydro-4-phenyl-2-(2-thienylmethyl)-, ®- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole: The parent compound with a simpler structure.
Benzoxazole: Contains a benzene ring fused to the oxazole ring.
Thiazole: Similar structure but with a sulfur atom in place of the oxygen atom in the oxazole ring.
Uniqueness
Oxazole, 4,5-dihydro-4-phenyl-2-(2-thienylmethyl)-, ®- is unique due to its chiral center and the presence of both phenyl and thienylmethyl groups. This combination of features imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
194415-20-8 |
|---|---|
Molekularformel |
C14H13NOS |
Molekulargewicht |
243.33 g/mol |
IUPAC-Name |
(4R)-4-phenyl-2-(thiophen-2-ylmethyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H13NOS/c1-2-5-11(6-3-1)13-10-16-14(15-13)9-12-7-4-8-17-12/h1-8,13H,9-10H2/t13-/m0/s1 |
InChI-Schlüssel |
PQBPDSTUEAAAGM-ZDUSSCGKSA-N |
Isomerische SMILES |
C1[C@H](N=C(O1)CC2=CC=CS2)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(N=C(O1)CC2=CC=CS2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


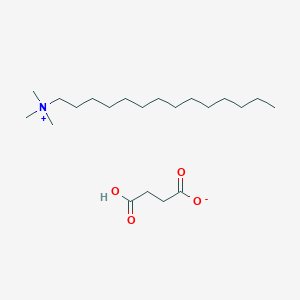
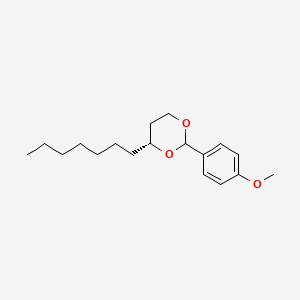

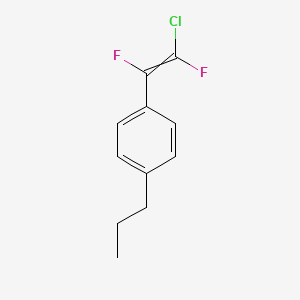

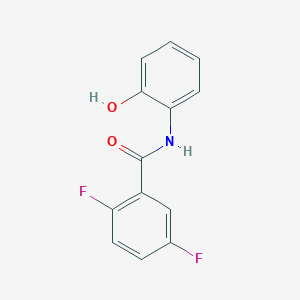
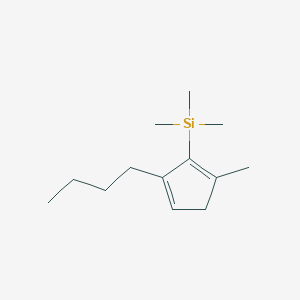
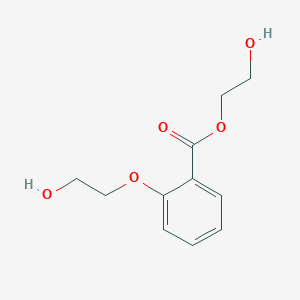
![1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene](/img/structure/B12575484.png)
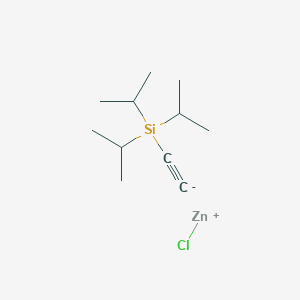

![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)


